[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone
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Overview
Description
(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-isobutyl-3-methyl-1,2,4-benzothiadiazine-1,1-dioxide with 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE has shown potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.
Medicine
In medicinal research, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and also exhibit diverse biological activities.
Indole derivatives: Known for their broad-spectrum biological activities, indole derivatives are another class of compounds with similar applications.
Uniqueness
What sets (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE apart is its unique combination of a benzothiadiazine core with a piperazine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30N4O4S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone |
InChI |
InChI=1S/C24H30N4O4S/c1-17(2)16-28-18(3)25-33(30,31)23-15-19(9-10-21(23)28)24(29)27-13-11-26(12-14-27)20-7-5-6-8-22(20)32-4/h5-10,15,17H,11-14,16H2,1-4H3 |
InChI Key |
BBVQNCNXUWJHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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